molecular formula C32H33N3O5S B11566260 N-(1-{N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

N-(1-{N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11566260
M. Wt: 571.7 g/mol
InChI Key: KIJGIZFALRDJFD-STKMKYKTSA-N
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Description

N-(1-{N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonamide, hydrazone, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazone group, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazone moiety may interact with enzymes or receptors, altering their activity. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-1-{N’-[(1E)-(4-tert-butylphenyl)methylidene]hydrazinecarbonyl}formamide
  • N-[4-(benzyloxy)phenyl]-1-{N’-[(1E)-(4-propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide

Uniqueness

What sets N-(1-{N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the sulfonamide and hydrazone groups allows for diverse reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C32H33N3O5S

Molecular Weight

571.7 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide

InChI

InChI=1S/C32H33N3O5S/c1-3-39-31-21-27(16-19-30(31)40-23-26-12-8-5-9-13-26)22-33-34-32(36)29(20-25-10-6-4-7-11-25)35-41(37,38)28-17-14-24(2)15-18-28/h4-19,21-22,29,35H,3,20,23H2,1-2H3,(H,34,36)/b33-22+

InChI Key

KIJGIZFALRDJFD-STKMKYKTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=CC=C4

Origin of Product

United States

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